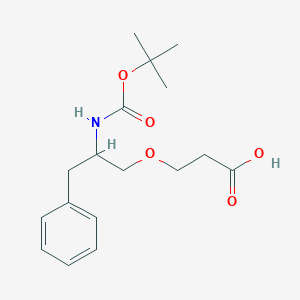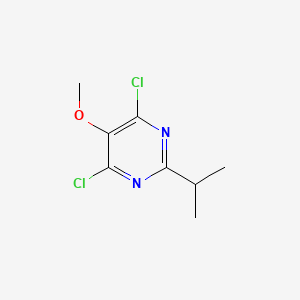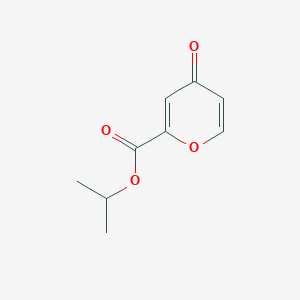
Thalidomide-O-C6-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-O-C6-OH, a derivative of thalidomide, is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. Thalidomide itself was initially introduced as a sedative and anti-nausea medication but was later found to cause severe birth defects. Despite its controversial history, thalidomide and its derivatives, including this compound, have been reintroduced for various therapeutic uses, particularly in treating cancers and inflammatory disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-C6-OH involves several steps, starting from the basic structure of thalidomide. The process typically includes the hydroxylation of the thalidomide molecule at the C6 position. This can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions . The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk while maintaining stringent quality control standards .
化学反应分析
Types of Reactions
Thalidomide-O-C6-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thalidomide core.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced biological activity and improved pharmacokinetic properties .
科学研究应用
Thalidomide-O-C6-OH has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and protein interactions.
Medicine: Explored for its potential in treating cancers, inflammatory diseases, and other medical conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用机制
The mechanism of action of Thalidomide-O-C6-OH involves its interaction with specific molecular targets, such as cereblon (CRBN), a component of the E3 ubiquitin ligase complex. By binding to CRBN, this compound induces the degradation of specific proteins, leading to its therapeutic effects. This mechanism is crucial for its anti-inflammatory and anti-cancer properties .
相似化合物的比较
Similar Compounds
Similar compounds to Thalidomide-O-C6-OH include:
Lenalidomide: Another thalidomide derivative with enhanced anti-cancer properties.
Pomalidomide: Known for its potent immunomodulatory effects.
5-Hydroxythalidomide: A hydroxylated derivative with distinct biological activities .
Uniqueness
This compound stands out due to its specific hydroxylation at the C6 position, which imparts unique chemical and biological properties. This modification enhances its interaction with molecular targets and improves its pharmacokinetic profile, making it a valuable compound for research and therapeutic applications .
属性
分子式 |
C19H22N2O6 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-4-(6-hydroxyhexoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C19H22N2O6/c22-10-3-1-2-4-11-27-14-7-5-6-12-16(14)19(26)21(18(12)25)13-8-9-15(23)20-17(13)24/h5-7,13,22H,1-4,8-11H2,(H,20,23,24) |
InChI 键 |
RHHPYSJTUBUSOW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)


![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-](/img/structure/B13931724.png)





